molecular formula C20H45Al3O2 B12652311 Pentakis(isobutyl)di-mu-oxotrialuminium CAS No. 38338-53-3

Pentakis(isobutyl)di-mu-oxotrialuminium

Cat. No.: B12652311
CAS No.: 38338-53-3
M. Wt: 398.5 g/mol
InChI Key: FIAHJXNXAMAEQJ-UHFFFAOYSA-N
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Description

Pentakis(isobutyl)di-μ-oxotrialuminium is a polynuclear aluminum complex featuring a trialuminium core bridged by two μ-oxo groups and coordinated with five isobutyl ligands. While direct references to this compound are absent in the provided evidence, analogous structures such as decamethylalumocenium pentakis(pentafluorophenyl)cyclopentadienide () and other pentakis-substituted metal complexes (e.g., fullerenes in ) suggest that its properties derive from the interplay of steric bulk from the isobutyl groups and the electronic effects of the μ-oxo bridges. Such compounds are typically explored for their catalytic, magnetic, or material assembly properties .

Properties

CAS No.

38338-53-3

Molecular Formula

C20H45Al3O2

Molecular Weight

398.5 g/mol

IUPAC Name

bis[bis(2-methylpropyl)alumanyloxy]-(2-methylpropyl)alumane

InChI

InChI=1S/5C4H9.3Al.2O/c5*1-4(2)3;;;;;/h5*4H,1H2,2-3H3;;;;;

InChI Key

FIAHJXNXAMAEQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[Al](CC(C)C)O[Al](CC(C)C)O[Al](CC(C)C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentakis(isobutyl)di-mu-oxotrialuminum typically involves the reaction of aluminum alkyls with oxygen-containing compounds under controlled conditions. One common method involves the reaction of triisobutylaluminum with oxygen or water, leading to the formation of the desired compound. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

In an industrial setting, the production of pentakis(isobutyl)di-mu-oxotrialuminum can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentakis(isobutyl)di-mu-oxotrialuminum undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: Under certain conditions, it can be reduced to form lower oxidation state aluminum compounds.

    Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions include various aluminum oxides, substituted aluminum compounds, and other organoaluminum derivatives.

Scientific Research Applications

Pentakis(isobutyl)di-mu-oxotrialuminum has several applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic applications, including as an adjuvant in vaccines.

    Industry: Utilized in the production of advanced materials, coatings, and as a precursor for other aluminum-based compounds.

Mechanism of Action

The mechanism by which pentakis(isobutyl)di-mu-oxotrialuminum exerts its effects involves the interaction of its aluminum centers with various molecular targets. The aluminum atoms can coordinate with oxygen, nitrogen, and other electron-donating atoms, facilitating various chemical transformations. The pathways involved include the formation of intermediate complexes and the subsequent release of reaction products.

Comparison with Similar Compounds

Aluminum Oxo Clusters with Varied Ligands

  • Decamethylalumocenium pentakis(pentafluorophenyl)cyclopentadienide ():

    • Structure : Contains a pentakis(pentafluorophenyl)cyclopentadienide ligand bound to an aluminum center.
    • Electronic Effects : Fluorinated aryl groups are electron-withdrawing, stabilizing the aluminum center and altering redox behavior.
    • Key Difference : The target compound’s isobutyl ligands are electron-donating, which may increase nucleophilicity at the aluminum core compared to fluorinated analogs .
  • Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O) (): Structure: A polynuclear iron complex with cyanide and nitrosyl ligands. Comparison: Unlike the trialuminium-μ-oxo core, sodium nitroprusside features a mononuclear iron center. However, both compounds utilize bridging ligands (μ-oxo vs. cyanide/nitrosyl) to stabilize the metal cluster .

Pentakis-Substituted Fullerene Derivatives

  • Pentakis(phenyl)fullerene (): Structure: Fullerene functionalized with five phenyl groups. Assembly Behavior: Forms spherical supramolecular structures via π-π interactions.

Ligand Effects on Physicochemical Properties

Compound Ligand Type Steric Bulk Electronic Effect Key Application/Property
Pentakis(isobutyl)di-μ-oxotrialuminium Isobutyl High Electron-donating Hypothetical catalysis, materials
Decamethylalumocenium pentakis(pentafluorophenyl)cyclopentadienide Pentafluorophenyl Moderate Electron-withdrawing Stabilized aluminum complexes
Pentakis(phenyl)fullerene Phenyl Low Neutral Supramolecular nanostructures
Sodium Nitroprusside Cyanide/Nitrosyl Low Bridging ligands Hypotensive agent
  • Steric Impact : Isobutyl groups may hinder ligand substitution reactions compared to less bulky ligands like phenyl or cyanide.
  • Electronic Impact : Electron-donating isobutyl groups could increase the electron density at the aluminum center, enhancing Lewis acidity for catalytic applications .

Reactivity and Functional Behavior

  • Redox Activity :

    • The cyclopentane derivative pentakis(1,3-benzodithiol-2-ylidene)cyclopentane () exhibits a unique four-electron transfer process. While the target compound’s redox behavior is unspecified, the μ-oxo bridges in aluminum clusters often mediate magnetic coupling, as seen in frustrated geometries like the pentakis dodecahedron () .
  • Supramolecular Assembly: Phase separation in pentakis(4-dodecylphenyl)fullerene () highlights how alkyl chain length dictates self-assembly. Isobutyl groups, being shorter than dodecylphenyl, might limit hydrophobic interactions but enhance solubility in nonpolar solvents .

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